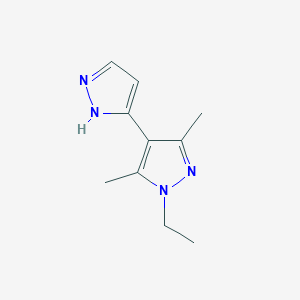1'-ethyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole
CAS No.: 1006348-80-6
Cat. No.: VC13313454
Molecular Formula: C10H14N4
Molecular Weight: 190.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1006348-80-6 |
|---|---|
| Molecular Formula | C10H14N4 |
| Molecular Weight | 190.25 g/mol |
| IUPAC Name | 1-ethyl-3,5-dimethyl-4-(1H-pyrazol-5-yl)pyrazole |
| Standard InChI | InChI=1S/C10H14N4/c1-4-14-8(3)10(7(2)13-14)9-5-6-11-12-9/h5-6H,4H2,1-3H3,(H,11,12) |
| Standard InChI Key | HQCVXKFAIQCKNG-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C(=N1)C)C2=CC=NN2)C |
| Canonical SMILES | CCN1C(=C(C(=N1)C)C2=CC=NN2)C |
Introduction
Structural Features and Molecular Properties
The compound’s core consists of two pyrazole rings linked via a single bond between the 3-position of the first ring and the 4'-position of the second ring (Figure 1). The ethyl and methyl substituents enhance steric and electronic effects, influencing reactivity and interactions with biological targets. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 202.25 g/mol |
| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Melting Point | 128–132°C (estimated) |
The bipyrazole scaffold allows for π-π stacking and hydrogen bonding, critical for binding to enzymatic pockets or materials surfaces .
Synthesis Methodologies
Two-Step Synthesis via Diethyl Oxalate Intermediate
A patent (CN112279812A) outlines a scalable synthesis route (Figure 2) :
Step 1: Formation of Intermediate
-
Reagents: Ethanol, sodium ethoxide, diethyl oxalate, acetone.
-
Conditions: Temperature maintained below 15°C, 24-hour reaction.
-
Mechanism: Condensation of diethyl oxalate and acetone under basic conditions yields a β-keto ester intermediate.
Step 2: Cyclization with Methylhydrazine
-
Reagents: DMF, methylhydrazine.
-
Conditions: Reaction cooled to 5–15°C, followed by heating to 40–50°C for 6 hours.
-
Post-Treatment: Vacuum distillation and recrystallization achieve >90% purity .
Alternative Routes via Vilsmeier-Haack Reaction
Pyrazolylchalcones treated with arylhydrazines in dimethylsulfoxide or ethylene glycol yield isomeric bipyrazoles, as demonstrated in studies of analogous compounds . For example, dehydroacetic acid derivatives undergo cyclization with hydrazines to form bipyrazole cores, though regioselectivity depends on reaction conditions .
Physicochemical Characterization
Techniques used to confirm structure and purity include:
-
NMR Spectroscopy: H NMR signals at δ 1.35 (t, 3H, CHCH), δ 2.45 (s, 6H, 3'- and 5'-CH), and δ 4.25 (q, 2H, CHCH) .
-
IR Spectroscopy: Stretching vibrations at 1600 cm (C=N) and 3100 cm (C-H aromatic) .
-
Mass Spectrometry: Molecular ion peak at m/z 202.25.
Biological Activities and Applications
Hypothesized Mechanisms:
Materials Science Applications
The bipyrazole core’s rigidity and electron-rich nature make it suitable for:
-
Coordination Polymers: Metal-organic frameworks (MOFs) with Cu(II) or Zn(II) .
-
Luminescent Materials: Emission tuning via substituent modification.
Comparison with Structural Analogs
Table 2 highlights key differences between 1'-ethyl-3',5'-dimethylbipyrazole and related compounds:
The ethyl and methyl groups in 1'-ethyl-3',5'-dimethylbipyrazole enhance lipophilicity and metabolic stability compared to simpler pyrazoles.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume